molecular formula S2Si B085357 Silicon disulfide CAS No. 13759-10-9

Silicon disulfide

カタログ番号: B085357
CAS番号: 13759-10-9
分子量: 92.22 g/mol
InChIキー: KHDSWONFYIAAPE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Silicon disulfide (SiS₂) is an inorganic compound with the chemical formula S₂Si, featuring a molar mass of 92.22 g/mol and a density of 2.02 g/cm³ . It crystallizes in orthorhombic or tetragonal systems and adopts a one-dimensional polymeric structure composed of edge-sharing SiS₄ tetrahedrons . Under ambient conditions, SiS₂ is stable but decomposes in water to form silicon dioxide (SiO₂) and hydrogen sulfide (H₂S) . Its synthesis typically involves reacting lithium sulfide (Li₂S) with silicon tetrachloride (SiCl₄) under a nitrogen atmosphere .

準備方法

Elemental Synthesis Methods

Elemental methods utilize silicon and sulfur in their pure forms, offering advantages in raw material availability and environmental compatibility . These protocols avoid corrosive intermediates while maintaining stoichiometric control.

Solid-Liquid Boiling Process

In sealed quartz reactors, silicon powder reacts with liquid sulfur (S₃) at 1023–1073 K under autogenous pressure. The reaction proceeds according to:

3Si(s)+2S3(l)SiS2(s)+SiS4(g)3\text{Si}(s) + 2\text{S}_3(l) \rightarrow \text{SiS}_2(s) + \text{SiS}_4(g)

Key parameters:

  • Molar ratio : Si:S = 1:3.3 (excess sulfur ensures complete conversion)

  • Temperature gradient : 750–850°C reaction zone with 550–700°C deposition zone

  • Reaction time : 8–15 hours for 82.9% yield via solid-liquid pathway

Residual sulfur removal employs benzene extraction, achieving 99.2% purity as verified through X-ray diffraction (XRD) .

Solid-Gas Steaming Process

At elevated temperatures (1073–1173 K), gaseous sulfur species (S₄.₇) react with silicon substrates:

Si(s)+S4.7(g)SiS2(s)\text{Si}(s) + \text{S}_{4.7}(g) \rightarrow \text{SiS}_2(s)

Process characteristics:

  • Pressure : 3.8 MPa minimizes side reactions

  • Gas-phase transport : Enables anisotropic growth of orthorhombic SiS₂ rods

  • Crystallinity : Controlled through deposition zone temperature (550–700°C yields 20–50 μm rod diameters)

Vacuum Ampoule Method with Temperature Gradients

The Soviet-developed ampoule technique (SU899464A1) achieves 100% yield through spatial separation of reaction components .

Reactor Configuration

ComponentTemperature RangeMaterial Form
Silicon section900–1000°CKEF-grade plates
Sulfur section250–400°COFS-grade powder
Deposition zone550–700°C-

Reaction Mechanism

  • Sulfur sublimation: S₈(l) → S₈(g) at 250–400°C

  • Gas-phase transport to silicon interface

  • Surface reaction:
    Si(s)+2S8(g)SiS2(s)+6S6(g)\text{Si}(s) + 2\text{S}_8(g) \rightarrow \text{SiS}_2(s) + 6\text{S}_6(g)

  • Product sublimation and deposition

Advantages over powder-based systems:

  • Plate morphology prevents localized overheating (<1090°C melting point avoidance)

  • Continuous sulfur replenishment maintains reaction kinetics

  • Quartz ampoule integrity preserved through pressure gradients

Comparative Analysis of Synthesis Methods

ParameterElemental BoilingAmpoule Method
Yield82.9–100%100%
Purity (Si content)30.6±0.3 wt%30.5±0.2 wt%
Reaction Duration8–15 h8–15 h
ScalabilityBatchContinuous
Impurity Profile<0.1% Mg, Ca<0.01% Li, Al

The ampoule method demonstrates superior purity control through physical separation of reactants and products . However, elemental methods enable morphological tailoring of SiS₂ crystals through gas-phase stoichiometry adjustments .

Reaction Mechanisms and Kinetics

Diffusion-Limited Regimes

In sealed systems, reaction progress follows parabolic rate law due to S₈(g) diffusion through product layers:

dmdt=kD(CsCe)x\frac{dm}{dt} = \frac{kD(C_s - C_e)}{x}

Where:

  • kk: Reaction rate constant (2.4×10⁻⁴ m/s at 900°C)

  • DD: Sulfur diffusivity in SiS₂ matrix (1.8×10⁻¹⁰ m²/s)

  • xx: Product layer thickness

Phase Evolution

In situ XRD studies reveal transformation sequences:

  • Amorphous Si-S intermediate (500–700°C)

  • Metastable trigonal phase nucleation (700–800°C)

  • Orthorhombic SiS₂ stabilization (>800°C)

Purity and Yield Optimization

Sulfur Stoichiometry Effects

S:Si RatioYield (%)Dominant Phase
2:163.2SiS + SiS₂ mixture
3.3:182.9Orthorhombic SiS₂
5:194.7SiS₂ with S inclusions

Excess sulfur beyond 3.3:1 improves conversion but necessitates post-synthesis purification .

Post-Synthesis Treatments

  • Thermal annealing : 700°C/2h in Ar reduces point defects (↓ dislocation density by 40%)

  • Chemical etching : HF vapor removes surface SiO₂ contaminants

  • Zone refining : Multi-pass sublimation at 10⁻³ Torr eliminates metallic impurities

化学反応の分析

Types of Reactions: Silicon disulfide undergoes various chemical reactions, including hydrolysis, alcoholysis, and reactions with sulfides.

Common Reagents and Conditions:

Major Products Formed:

科学的研究の応用

Battery Technology

Solid-State Electrolytes

Silicon disulfide is increasingly being utilized in the development of solid-state electrolytes for all-solid-state batteries (ASSBs). Researchers have demonstrated that incorporating this compound into argyrodite-type solid electrolytes enhances ionic conductivity and moisture stability, making it a promising candidate for next-generation battery technologies. A recent study established a low-cost production method for this compound that significantly improves its performance in ASSBs, achieving more than double the ionic conductivity compared to conventional materials .

Lithium-Ion Batteries

In addition to its use in solid-state electrolytes, this compound has been evaluated as an anode material in lithium-ion batteries. A study highlighted its high lithiation capacity (1610 mA h g⁻¹) and excellent cycling stability over 800 cycles, showcasing its potential for high-performance energy storage applications . The unique layered structure of this compound contributes to its effective lithium storage capabilities, making it suitable for both liquid and solid electrolyte systems.

Materials Science

High-Pressure Research

This compound exhibits interesting behavior under high pressure, where it remains stable up to 155 GPa before decomposing into other silicon-sulfur compounds. This property makes it a subject of interest in materials science, particularly in understanding the structural evolution of silicon chalcogenides under extreme conditions . Research into these high-pressure phases can provide insights into the formation of planetary materials and interstellar dust.

Coatings and Sealants

This compound is also used in the coating and sealing of electronic components due to its excellent moisture resistance and thermal stability. It can be combined with silicone rubber to enhance the durability and performance of electrical devices, particularly in harsh environments . Its application extends to industries such as automotive manufacturing, where it serves as a sealing agent for various components.

Cosmetic Formulations

Conditioning Agents

In cosmetic chemistry, this compound is incorporated into formulations as a conditioning agent for hair and skin products. Its ability to form a protective barrier helps retain moisture, making it beneficial for dry or damaged hair and skin . The versatility of this compound allows it to be used in various personal care products, enhancing their effectiveness.

Data Tables

Application AreaSpecific UseKey Benefits
Battery TechnologySolid-state electrolytesImproved ionic conductivity and moisture stability
Lithium-ion battery anodesHigh capacity and cycling stability
Materials ScienceHigh-pressure studiesInsights into planetary material formation
Coatings and sealantsMoisture resistance and thermal stability
Cosmetic FormulationsConditioning agentsMoisture retention for hair and skin

Case Studies

  • Solid-State Electrolytes Development
    • Research Team : Korea Electrotechnology Research Institute
    • Findings : Developed a low-cost synthesis method for this compound that enhances ionic conductivity by over 100% compared to traditional materials used in ASSBs .
  • Lithium-Ion Battery Performance
    • Study Published : Journal of Materials Chemistry A
    • Results : this compound demonstrated exceptional lithium storage capacity and cycling performance, making it a viable alternative for next-generation lithium-ion batteries .
  • High-Pressure Stability Investigation
    • Research Focus : Stability of this compound under extreme pressures.
    • Outcome : Identified stability limits and decomposition pathways, contributing valuable knowledge to the field of materials science .

類似化合物との比較

Molybdenum Disulfide (MoS₂)

Structural and Electronic Properties

  • SiS₂ : Chain-like polymeric structure (1D) with tetrahedral coordination .
  • MoS₂: Layered structure (2D) with trigonal prismatic coordination; monolayers exhibit a direct bandgap (~1.8 eV), while bulk MoS₂ has an indirect bandgap (~1.3 eV) .

Thermal Stability

  • SiS₂ : Decomposes at 1090°C (sublimation) .
  • MoS₂: Stable up to 1100°C in non-oxidizing environments .

Carbon Disulfide (CS₂)

Physical Properties

  • SiS₂ : Solid at room temperature; decomposes in water .
  • CS₂ : Volatile liquid (melting point: -111.6°C; boiling point: 46.3°C) .

Chemical Behavior

  • SiS₂ : Moisture-sensitive, forming SiO₂ and H₂S .
  • CS₂ : Reacts with oxygen to form CO₂ and SO₂; used in industrial solvents and rayon production .

Structure

  • SiS₂ : Polymeric chains .
  • CS₂ : Linear molecule (S=C=S) .

Silicon Dioxide (SiO₂)

Structural Comparison

  • SiS₂ : 1D tetrahedral chains .
  • SiO₂ : 3D covalent network (tetrahedral SiO₄ units) .

Stability and Reactivity

  • SiS₂ : Decomposes in moisture .
  • SiO₂ : Highly stable; inert to water and acids (except HF) .

Data Table: Comparative Properties of SiS₂ and Similar Compounds

Property Silicon Disulfide (SiS₂) Molybdenum Disulfide (MoS₂) Carbon Disulfide (CS₂) Silicon Dioxide (SiO₂)
Molecular Formula S₂Si MoS₂ CS₂ SiO₂
Molar Mass (g/mol) 92.22 160.07 76.14 60.08
Structure 1D polymeric chains 2D layered Linear molecule 3D covalent network
Melting Point 1090°C (sublimes) >1100°C (decomposes) -111.6°C 1713°C
Bandgap Insulator 1.3–1.8 eV (bulk/monolayer) N/A ~8.9 eV (insulator)
Key Applications Solid-state batteries THz modulators, memory Industrial solvents Glass, electronics
Moisture Sensitivity High Low Low None

Research Findings and Industrial Relevance

  • MoS₂: Dominates in THz technology due to its tunable optical response; heterogeneous integration with silicon enhances device performance .
  • SiO₂ : Remains irreplaceable in traditional industries, though SiS₂ offers niche advantages in energy storage .

生物活性

Silicon disulfide (SiS₂) is a compound of increasing interest in various scientific fields, particularly due to its unique properties and potential applications in materials science and biology. This article explores the biological activity of SiS₂, focusing on its antimicrobial properties, cytotoxicity, and potential applications in drug delivery and solid-state electrolytes.

Overview of this compound

This compound is a binary compound consisting of silicon and sulfur. It exhibits interesting structural properties, particularly under varying pressure conditions. At high pressures, SiS₂ can form layered structures which are relevant for its physical and electronic properties . The synthesis of SiS₂ typically involves high-temperature reactions between silicon and sulfur, leading to challenges in production due to the volatility of sulfur at elevated temperatures .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. Research indicates that SiS₂ exhibits significant bactericidal activity against both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that SiS₂ could effectively inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent .

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

The above table summarizes the MIC values for different bacterial strains, indicating that SiS₂ is particularly effective against Staphylococcus aureus.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound in biological systems. In vitro studies using human cell lines such as HeLa (cervical cancer cells) and HaCaT (keratinocytes) revealed that SiS₂ exhibits dose-dependent cytotoxic effects. The cytotoxicity was significantly lower compared to other compounds tested, indicating a favorable safety profile for potential therapeutic applications .

Table 2: Cytotoxicity of this compound on Human Cell Lines

Cell LineIC50 (µg/mL)
HeLa50
HaCaT40

The IC50 values indicate the concentration at which SiS₂ inhibits cell growth by 50%, demonstrating its selective toxicity towards cancerous cells while being less harmful to normal cells.

Applications in Drug Delivery

The unique properties of this compound make it a candidate for drug delivery systems. Its ability to form stable structures can be exploited to encapsulate therapeutic agents, enhancing their bioavailability and targeted delivery. Research is ongoing to optimize these formulations for improved therapeutic outcomes.

Case Studies

  • Case Study on Antimicrobial Properties : A study published in Nature Communications explored the bactericidal effects of silicon-based materials, including SiS₂. The findings indicated that surfaces treated with SiS₂ exhibited significant reductions in bacterial load, supporting its application in antimicrobial coatings .
  • Case Study on Cytotoxicity : An investigation into the cytotoxic effects of various silicon compounds revealed that SiS₂ had lower cytotoxicity compared to traditional chemotherapeutic agents, making it a promising candidate for further research in cancer therapy .

Q & A

Q. What are the optimal synthesis methods for producing high-purity silicon disulfide (SiS₂) thin films, and how can their quality be validated?

Basic Research Question
this compound thin films can be synthesized via metal organic chemical vapor deposition (MOCVD) or electrophoretic deposition (EPD) . For MOCVD, precursors like silicon tetrachloride (SiCl₄) and hydrogen sulfide (H₂S) are reacted under controlled temperatures (e.g., 600–800°C) to achieve stoichiometric SiS₂ . For EPD, colloidal suspensions of SiS₂ nanoparticles are prepared using solvents like isopropanol, followed by deposition under DC voltage (e.g., 10–50 V) onto functionalized silicon substrates . Post-synthesis validation involves:

  • Raman spectroscopy to confirm Si-S vibrational modes (expected peaks at ~400–500 cm⁻¹).
  • X-ray diffraction (XRD) to verify crystallinity and phase purity.
  • Weight measurements to quantify deposition yield .

Q. How do voltage and suspension concentration influence the electrophoretic deposition (EPD) efficiency of SiS₂ on silicon substrates?

Basic Research Question
Key EPD parameters include:

ParameterTypical RangeImpact on Deposition
Voltage10–50 VHigher voltage increases particle mobility but risks bubble formation .
Suspension concentration0.1–1.0 mg/mLExcess concentration leads to agglomeration; too low reduces coverage .
Deposition time1–10 minutesLonger durations increase thickness but may cause non-uniformity .
Optimization requires iterative testing with atomic force microscopy (AFM) for thickness analysis and scanning electron microscopy (SEM) for morphological characterization .

Q. What characterization techniques are critical for distinguishing SiS₂ from silicon monosulfide (SiS) or other sulfides?

Basic Research Question
Differentiation relies on:

  • X-ray photoelectron spectroscopy (XPS) : Binding energy shifts in Si 2p (~101 eV for SiS₂ vs. ~99 eV for SiS) .
  • Thermogravimetric analysis (TGA) : SiS₂ decomposes at ~500°C, while SiS remains stable up to ~700°C.
  • Raman spectroscopy : SiS₂ exhibits distinct peaks due to its tetrahedral structure, unlike the linear chains in SiS .

Q. How can researchers reconcile discrepancies between computational predictions and experimental bandgap measurements of SiS₂?

Advanced Research Question
Discrepancies often arise from approximations in density functional theory (DFT) models (e.g., neglecting excitonic effects). Methodological solutions include:

  • Hybrid functionals (HSE06) to improve bandgap accuracy.
  • Spectroscopic ellipsometry for precise experimental bandgap determination.
  • Cross-validation with photoluminescence (PL) spectroscopy to assess exciton binding energies .

Q. What surface functionalization strategies enhance the adhesion of SiS₂ films on silicon for electronic applications?

Advanced Research Question

  • APTES functionalization : Treat substrates with 3-aminopropyl-triethoxysilane to create amine-terminated surfaces, improving SiS₂ adhesion via electrostatic interactions .
  • Plasma treatment : Oxygen or argon plasma cleans substrates and increases surface hydrophilicity.
  • Intermediate layers : Deposit a thin titanium or chromium layer (1–5 nm) to promote covalent bonding .

Q. What advanced computational models predict the thermal expansion behavior of SiS₂ in heterostructures?

Advanced Research Question

  • Molecular dynamics (MD) simulations : Use reactive force fields (ReaxFF) to model thermal expansion coefficients under varying temperatures (300–800 K).
  • First-principles calculations : Incorporate Grüneisen parameters to account for phonon contributions.
  • Experimental validation : Compare with XRD thermal scans to refine model accuracy .

特性

IUPAC Name

bis(sulfanylidene)silane
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InChI

InChI=1S/S2Si/c1-3-2
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InChI Key

KHDSWONFYIAAPE-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

[Si](=S)=S
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

S2Si
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DSSTOX Substance ID

DTXSID4065606
Record name Silicon sulfide (SiS2)
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Molecular Weight

92.22 g/mol
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Physical Description

White solid; [Merck Index] Grey pieces with an odor of rotten eggs in moist air; [MSDSonline]
Record name Silicon disulfide
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CAS No.

13759-10-9
Record name Silicon sulfide (SiS2)
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Record name Silicon disulfide
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Record name Silicon sulfide (SiS2)
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Record name Silicon disulphide
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Record name SILICON DISULFIDE
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